2,3'-Dichloro-4'-methylbenzophenone
Overview
Description
2,3’-Dichloro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O and a molecular weight of 265.14 g/mol . It belongs to the class of benzophenones, which are widely used in various industrial and research applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the benzophenone core structure.
Preparation Methods
The synthesis of 2,3’-Dichloro-4’-methylbenzophenone typically involves the acylation of 2,3’-dichloroacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
2,3’-Dichloroacetophenone+4-Methylbenzoyl chlorideAlCl32,3’-Dichloro-4’-methylbenzophenone
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2,3’-Dichloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
2,3’-Dichloro-4’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs with therapeutic potential.
Mechanism of Action
The mechanism of action of 2,3’-Dichloro-4’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
2,3’-Dichloro-4’-methylbenzophenone can be compared with other benzophenone derivatives, such as:
2,4-Dichlorobenzophenone: Similar in structure but lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylbenzophenone: Lacks the chlorine atoms, which can influence its chemical properties and applications.
2,2’-Dihydroxy-4-methoxybenzophenone: Contains hydroxyl and methoxy groups, making it more hydrophilic and potentially altering its interaction with biological targets.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQEMSOEFOJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641753 | |
Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861307-17-7 | |
Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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